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Compound of Interest

Compound Name: Tigapotide

Cat. No.: B15581151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dose-response

characteristics of Tigapotide (also known as PCK3145), a synthetic 15-mer peptide derived

from the prostate secretory protein (PSP-94). Tigapotide has been investigated for its potential

as a therapeutic agent in prostate cancer, demonstrating anti-tumor, anti-metastatic, and anti-

angiogenic properties in preclinical models.[1][2][3][4][5]

Mechanism of Action
Tigapotide exerts its anti-cancer effects through multiple mechanisms. It is a signal

transduction inhibitor that has been shown to induce apoptosis in cancer cells.[1][2][3]

Additionally, it interferes with the vascular endothelial growth factor (VEGF) signaling pathway,

thereby inhibiting angiogenesis.[5] Studies have also indicated its role in preventing the

metastatic process by affecting matrix metalloproteinase-9 (MMP-9) levels.

Signaling Pathway of Tigapotide's Anti-Angiogenic
Activity
The following diagram illustrates the proposed signaling pathway for the anti-angiogenic effects

of Tigapotide.
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Caption: Proposed mechanism of Tigapotide's anti-angiogenic effect.

Quantitative Data Summary
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The following tables summarize the quantitative data from preclinical dose-response studies of

Tigapotide.

Table 1: In Vivo Efficacy of Tigapotide in a Rat Prostate
Cancer Model

Animal
Model

Treatment
Dose
(µg/kg/day)

Duration
Key
Findings

Reference

Male

Copenhagen

Rats with Mat

Ly Lu Tumors

Continuous

Infusion
1, 10, 100 15 days

Dose-

dependent

decrease in

tumor

volume.

[1][2]

Male

Copenhagen

Rats with Mat

Ly Lu Tumors

Continuous

Infusion
100 10 days

Reduced

skeletal

tumor burden

and delayed

hind-limb

paralysis.

[1][2]

Syngeneic

Rat Prostate

Cancer

Model

Not Specified Not Specified Not Specified

Decreased

CD31

expression (a

marker of

tumor vessel

density) by

43%.

[5]

Table 2: In Vitro Efficacy of Tigapotide
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Cell Line Assay Key Findings Reference

Human Umbilical Vein

Endothelial Cells

(HUVEC)

ERK Phosphorylation

Assay

Dose-dependent

antagonism of VEGF-

induced ERK

phosphorylation.

[5]

Human Umbilical Vein

Endothelial Cells

(HUVEC)

VEGFR-2

Phosphorylation

Assay

Dose-dependent

antagonism of VEGF-

induced VEGFR-2

phosphorylation.

[5]

Human Umbilical Vein

Endothelial Cells

(HUVEC)

Tube Formation Assay

Inhibition of in vitro

endothelial cell

tubulogenesis.

[5]

PC-3, MCF-7, HT-29
Proliferation and

Apoptosis Assays

Dose- and time-

dependent inhibition

of proliferation and

induction of apoptosis.

[6]

Table 3: Non-Clinical Toxicology of Tigapotide
Species

Administration
Route

Dose Duration Results

Mice Intravenous
Up to 450

mg/kg/day
28 days

No clear

evidence of

toxicity.

Primates Intravenous
Up to 25

mg/kg/day
28 days

No clear

evidence of

toxicity.

Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol describes the methodology for evaluating the anti-tumor efficacy of Tigapotide in

a rat model of prostate cancer.[1][2]
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1. Animal Model:

Syngeneic male Copenhagen rats.

2. Tumor Cell Line:

Rat prostate cancer Mat Ly Lu cells, potentially overexpressing parathyroid hormone-related

protein (PTHrP).

3. Experimental Workflow:

In Vivo Efficacy Workflow

1. Tumor Cell Inoculation
- Subcutaneous (right flank) for primary tumor growth
- Intracardiac (left ventricle) for skeletal metastases

2. Treatment Administration
- Continuous infusion of Tigapotide (1, 10, 100 µg/kg/day) or vehicle

3. Monitoring and Data Collection
- Measure tumor volume

- Monitor for hind-limb paralysis (skeletal metastases)
- Collect blood samples for plasma calcium and PTHrP levels

4. Endpoint Analysis (Day 15)
- Sacrifice animals

- Perform bone histomorphometry
- Conduct TUNEL assay on tumors for apoptosis

Click to download full resolution via product page

Caption: Workflow for in vivo anti-tumor efficacy studies.

4. Detailed Steps:
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Tumor Cell Inoculation:

For primary tumor studies, inoculate Mat Ly Lu cells subcutaneously into the right flank of

the rats.[1][2]

For skeletal metastasis studies, inject Mat Ly Lu cells into the left ventricle via intracardiac

injection.[1][2]

Treatment:

Administer Tigapotide at doses of 1, 10, and 100 µg/kg/day via continuous infusion for 15

days.[1][2] A vehicle-only group should be included as a control.

Efficacy Assessment:

Measure primary tumor volume regularly.

Monitor animals for the development of hind-limb paralysis as an indicator of skeletal

metastases.[1][2]

At the end of the study, collect blood to measure plasma calcium and PTHrP levels.[1][2]

Perform bone histomorphometry to assess skeletal tumor burden.[2]

Conduct a TUNEL assay on tumor sections to evaluate apoptosis.[1]

Protocol 2: In Vitro Anti-Angiogenesis Assays
This protocol outlines the methods to assess the anti-angiogenic properties of Tigapotide in

vitro.[5]

1. Cell Line:

Human Umbilical Vein Endothelial Cells (HUVEC).

2. Assays:

VEGFR-2 and ERK Phosphorylation Assay:
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Culture HUVECs to near confluence.

Pre-treat cells with varying concentrations of Tigapotide.

Stimulate the cells with VEGF.

Lyse the cells and perform Western blotting to detect phosphorylated and total VEGFR-2

and ERK.

Endothelial Cell Tube Formation Assay:

Coat a 96-well plate with Matrigel.

Seed HUVECs onto the Matrigel-coated plate.

Treat the cells with different concentrations of Tigapotide in the presence of VEGF.

Incubate for an appropriate time to allow for tube formation.

Visualize and quantify the tube-like structures using a microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Response Studies of Tigapotide (PCK3145)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15581151#tigapotide-dose-response-studies-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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